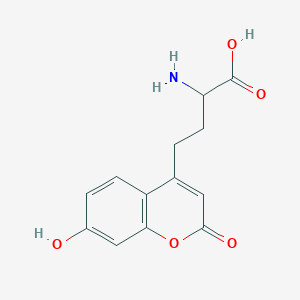

2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid

Description

(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid (CAS: 905442-42-4) is a chiral amino acid derivative incorporating a coumarin moiety. Its molecular formula is C₁₃H₁₃NO₅, with a molecular weight of 263.25 g/mol . The compound is also known by synonyms such as l-(7-hydroxycoumarin-4-yl)ethylglycine and (2S)-2-amino-4-(7-hydroxycoumarin-4-yl)butanoic acid .

Properties

Molecular Formula |

C13H13NO5 |

|---|---|

Molecular Weight |

263.25 g/mol |

IUPAC Name |

2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |

InChI |

InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18) |

InChI Key |

QEQAKQQRJFWPOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves constructing the coumarin scaffold followed by the introduction of the amino acid side chain. The key steps typically include:

- Formation of the 7-hydroxy-4-substituted coumarin core.

- Functionalization at the 4-position of the coumarin ring.

- Introduction of the amino acid moiety via appropriate coupling or Mannich-type reactions.

Synthesis of the Coumarin Core

The coumarin nucleus, specifically 7-hydroxy-4-methylcoumarin, is commonly synthesized by Pechmann condensation of resorcinol with ethyl acetoacetate in the presence of concentrated sulfuric acid under controlled temperature conditions.

- Resorcinol and ethyl acetoacetate are reacted dropwise in concentrated sulfuric acid at low temperature (ice bath) to form 7-hydroxy-4-methyl-2H-chromen-2-one.

- The product is purified by recrystallization from ethanol.

- Yield: Approximately 70%, melting point ~245 °C.

- Purity confirmed by TLC and IR spectroscopy showing characteristic OH and carbonyl stretches.

Functionalization at the 4-Position of Coumarin

The 4-methyl substituent of 7-hydroxy-4-methylcoumarin is converted into a more reactive intermediate to allow attachment of the amino acid side chain. For example, condensation with aldehydes or benzaldehyde derivatives under acidic conditions yields 7-hydroxy-4-[(E)-2-phenylethenyl]-2H-chromen-2-one derivatives.

Introduction of the Amino Acid Side Chain

The amino acid moiety, specifically the 2-amino-4-butanoic acid side chain, is introduced via a Mannich reaction or related condensation reactions involving formaldehyde, amines, and carboxylic acids or their derivatives.

One-Pot Microwave-Assisted Synthesis of Coumarin-Amino Acid Derivatives

A highly efficient and modern approach reported involves the one-pot synthesis of coumarin derivatives bearing amino acid side chains using microwave irradiation, triphenylphosphine (PPh3), and phosphorus pentoxide (P2O5).

- Starting from 4-hydroxy-3-nitrocoumarin, acids (such as acetic acid, propionic acid, etc.) are reacted in the presence of PPh3 and P2O5 under microwave irradiation.

- This method achieves reduction of the nitro group to an amino group, acylation to form amido derivatives, and cyclization to fused oxazolocoumarins in one pot.

- Yields are excellent, typically 85–91% for a variety of substituted acids.

- The reaction conditions are mild, rapid (1–2 hours), and scalable.

Table 1: One-Pot Synthesis Yields of 2-Substituted 4H-Chromeno[3,4-d]oxazol-4-ones

| Entry | Acid (RCOOH) | Conditions (Method A: PPh3, P2O5, MW) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3 | Acetic acid (CH3) | MW irradiation | 130 | 1.5 | 89 |

| 5 | Propionic acid (CH2CH3) | MW irradiation | 130 | 1.5 | 89 |

| 7 | Butyric acid (CH2CH2CH3) | MW irradiation | 140 | 1.5 | 89 |

| 9 | Pentanoic acid (CH2CH2CH2CH3) | MW irradiation | 140 | 1.5 | 89 |

| 11 | Heptanoic acid (CH2(CH2)5CH3) | MW irradiation | 140 | 1.5 | 90 |

| 13 | Isopropyl acid (i-Pr) | MW irradiation | 140 | 1.5 | 89 |

| 15 | tert-Butyl acid (t-Bu) | MW irradiation | 140 | 2.5 | 91 |

Note: Methoxyacetic acid gave low yields (~7%) due to side reactions.

Stepwise Synthesis via 3-Amido-4-Hydroxycoumarins

An alternative approach involves:

- Reduction of 4-hydroxy-3-nitrocoumarin to 3-amino-4-hydroxycoumarin derivatives.

- Acylation with carboxylic acids to form 3-amido-4-hydroxycoumarins.

- Subsequent cyclization with phosphorus pentoxide under microwave irradiation to yield oxazolocoumarins.

This method provides high yields (up to 99%) and allows isolation of intermediate amido compounds, useful for further functionalization.

Analytical and Spectral Characterization

- IR spectroscopy confirms characteristic coumarin and amino acid functional groups.

- ^1H and ^13C NMR spectra provide detailed structural information, confirming substitution patterns and stereochemistry.

- Mass spectrometry (ESI-MS) and high-resolution mass spectrometry (HRMS) confirm molecular weights and purity.

- Melting points are consistent with literature values, indicating successful synthesis.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pechmann condensation | Resorcinol + ethyl acetoacetate | Concentrated H2SO4, ice bath | ~70 | Formation of 7-hydroxy-4-methylcoumarin |

| Aldol-type condensation | 7-hydroxy-4-methylcoumarin + aldehyde | Acid catalysis, heat | ~70 | Functionalization at 4-position |

| Mannich reaction | Coumarin derivatives + formaldehyde + amino acid | Acid catalysis, solvent | Moderate | Introduction of amino acid side chain |

| One-pot MW synthesis (Method A) | 4-hydroxy-3-nitrocoumarin + acids | PPh3, P2O5, microwave irradiation | 85–91 | Fast, high yield, scalable |

| Two-step MW synthesis (Method B) | 4-hydroxy-3-nitrocoumarin + acids | Pd/C, H2 reduction then P2O5, microwave | 84–89 | Alternative reduction method |

| Stepwise amido-coumarin cyclization (Method E) | 3-amido-4-hydroxycoumarins + P2O5 | Microwave irradiation, toluene | Up to 99 | Isolable intermediates, high yield |

Additional Notes on Preparation

- The use of microwave irradiation significantly reduces reaction times and improves yields compared to conventional heating.

- Triphenylphosphine serves as a reducing agent for nitro groups and facilitates cyclization.

- Phosphorus pentoxide acts as a condensation agent promoting ring closure.

- The choice of acid influences yield and reaction conditions; sterically hindered acids require longer times and higher temperatures.

- Methoxyacetic acid is problematic due to side reactions under these conditions.

The preparation of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid is efficiently achieved via multi-step synthetic routes starting from resorcinol and ethyl acetoacetate to form the coumarin core, followed by functionalization and amino acid side chain introduction. Modern methods employing microwave-assisted one-pot reactions with triphenylphosphine and phosphorus pentoxide provide high yields, scalability, and operational simplicity. These methods are well-characterized by spectral data and have been validated through extensive research studies. The diversity of synthetic approaches allows for flexibility depending on available starting materials and desired derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions may involve agents like sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the coumarin ring .

Scientific Research Applications

2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid has several scientific research applications:

Chemistry: Used as a fluorescent tag in protein studies, allowing researchers to track protein interactions and conformations.

Biology: Incorporated into proteins to study cellular processes and protein dynamics.

Industry: Used in the development of fluorescent dyes and markers for various applications .

Mechanism of Action

The mechanism of action of 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid involves its incorporation into proteins as a fluorescent tag. This allows researchers to study protein interactions and dynamics in real-time. The compound interacts with specific molecular targets and pathways, facilitating the visualization of protein behavior in various cellular processes .

Comparison with Similar Compounds

Key Properties:

- Storage : Requires protection from light, inert atmosphere, and room temperature .

- Hazard Information : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Precautionary measures include rinsing eyes with water (P305+P351+P338) .

- Applications : Primarily used in laboratory research, likely in biochemical or pharmaceutical studies due to its coumarin-based fluorescence properties .

Structural and Functional Analogues

a. 4-Amino-2-chlorobenzoic Acid (CAS: 2457-76-3) and 4-Amino-3-chlorobenzoic Acid (CAS: 2486-71-7)

These chlorinated benzoic acid derivatives share a similar amino group but lack the coumarin backbone.

Structural Implications :

- The coumarin group in the target compound enables fluorescence, making it suitable for optical applications, whereas chlorobenzoic acids are typically intermediates in organic synthesis .

- The higher molecular weight of the coumarin derivative suggests lower solubility in polar solvents compared to chlorobenzoic acids.

b. (S)-2-Amino-4-(methylthio)butanoic Acid Derivatives

As described in , p-toluene sulfonate salts of esters of this compound exhibit ionic liquid crystal behavior.

Functional Differences :

- The methylthio group in the latter compound enhances ionic character, enabling liquid crystal formation, while the coumarin group prioritizes photophysical properties .

Biological Activity

2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid, also known as (S)-2-amino-4-(7-hydroxycoumarin-4-yl)butanoic acid, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, consolidating findings from various research sources.

- Molecular Formula : C₁₃H₁₃NO₅

- Molecular Weight : 263.25 g/mol

- CAS Number : 905442-42-4

- MDL Number : MFCD22377747

The compound features a coumarin moiety, which is known for its diverse biological activities including anti-inflammatory, antioxidant, and anticancer properties.

1. Antioxidant Activity

Research indicates that compounds with a coumarin structure exhibit strong antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals. A study demonstrated that derivatives of coumarin can significantly reduce oxidative stress markers in cellular models, suggesting potential protective effects against oxidative damage .

2. Anticancer Properties

Several studies have reported the anticancer activity of coumarin derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For instance, a derivative similar to 2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid was shown to inhibit the growth of various cancer cell lines with IC50 values in the micromolar range .

3. Anti-inflammatory Effects

Coumarin derivatives have been noted for their anti-inflammatory properties. They inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory pathways. This suggests that 2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid may help in managing inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by modulating Bcl-2 family proteins and activating caspases .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.

- Antioxidative Stress Response : By enhancing the expression of antioxidant enzymes, it mitigates oxidative stress within cells .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a related coumarin derivative on A431 human epidermoid carcinoma cells. The results indicated a significant reduction in cell viability with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Anti-inflammatory Activity

In an animal model of arthritis, treatment with a coumarin derivative exhibited reduced swelling and inflammation markers compared to control groups, highlighting its potential therapeutic application in inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid?

The compound can be synthesized via a multi-step route starting with Meldrum’s acid. Key steps include:

- Acylation of Meldrum’s acid with methyl 5-chloro-5-oxovalerate to form a β-keto ester intermediate.

- Coupling with resorcinol under acidic conditions to construct the coumarin core.

- Hydrolysis using lithium hydroxide to yield the butanoic acid derivative.

- Amine introduction via coupling reactions (e.g., EDCI/DMAP-mediated amidation) .

Q. Which spectroscopic techniques are critical for structural confirmation?

Essential methods include:

- NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and substituent positions.

- Mass spectrometry (MS) for molecular weight validation.

- Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl, hydroxyl).

- X-ray crystallography (using programs like SHELXL) for unambiguous 3D structure determination .

Q. How should researchers handle purification of this compound?

Purification strategies involve:

- Column chromatography (silica gel, gradient elution) to isolate intermediates.

- Recrystallization from solvents like methanol/water mixtures to obtain pure crystals.

- Acid-base extraction for separating ionic byproducts .

Q. What storage conditions ensure compound stability?

Q. How is the coumarin moiety characterized spectroscopically?

Key diagnostic signals include:

- UV-Vis absorption at ~320 nm (π→π* transition of the chromene system).

- ¹H NMR peaks for the aromatic protons (δ 6.5–7.5 ppm) and the lactone carbonyl (δ ~160 ppm in ¹³C NMR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance coumarin ring formation?

- Acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) improves cyclization efficiency.

- Microwave-assisted synthesis reduces reaction time and improves yield.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .

Q. What strategies resolve contradictions in structural assignments from spectroscopic data?

- High-resolution X-ray diffraction : Refine crystal structures using SHELXL to correct misassignments (e.g., lactone vs. open-chain forms) .

- 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals.

- Isotopic labeling for tracking specific functional groups .

Q. How can enantiomeric purity be determined for chiral derivatives?

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC).

- Circular dichroism (CD) to confirm absolute configuration.

- X-ray crystallography if single crystals are obtainable .

Q. What in vitro assays evaluate the compound’s bioactivity?

Q. How are functional groups modified to enhance pharmacological properties?

- Esterification/amidation of the carboxylic acid to improve membrane permeability.

- Halogenation (e.g., fluorination) of the coumarin ring to modulate electronic properties.

- Metal complexation for targeted delivery (e.g., Fe³⁺ or Cu²⁺ chelation) .

Methodological Notes

- Contradiction Analysis : Discrepancies in spectral data (e.g., unexpected coupling constants) may arise from tautomerism or dynamic effects. Validate via variable-temperature NMR .

- Crystallography : Use SHELX programs for refinement; prioritize high-resolution data (R-factor < 5%) to avoid model bias .

- Derivatization : Pre-column derivatization (e.g., with 6-MOQ-EtOCOOSu) enhances HPLC detection sensitivity for amino acid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.